molecular formula C11H17F3N2O B1466875 1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine CAS No. 1497000-47-1

1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine

Cat. No.: B1466875
CAS No.: 1497000-47-1
M. Wt: 250.26 g/mol
InChI Key: CONXXJBGXOYBAS-UHFFFAOYSA-N
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Description

1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine is a complex organic compound that features both pyrrolidine and piperidine rings. The presence of a trifluoromethyl group adds to its unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine typically involves the construction of the pyrrolidine and piperidine rings followed by their functionalization. One common method involves the reaction of pyrrolidine with a suitable piperidine derivative under controlled conditions. The trifluoromethyl group is often introduced through a nucleophilic substitution reaction using trifluoromethylating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes multiple purification steps such as crystallization and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins, thereby modulating their activity. This interaction can influence various biochemical pathways, making it a valuable compound in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(pyrrolidine-3-carbonyl)-4-(trifluoromethyl)piperidine is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both pyrrolidine and piperidine rings, along with the trifluoromethyl group, makes it a versatile compound in various research applications .

Properties

IUPAC Name

pyrrolidin-3-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F3N2O/c12-11(13,14)9-2-5-16(6-3-9)10(17)8-1-4-15-7-8/h8-9,15H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONXXJBGXOYBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)N2CCC(CC2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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